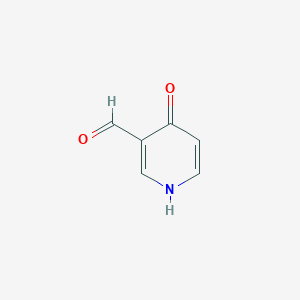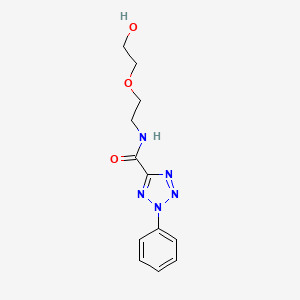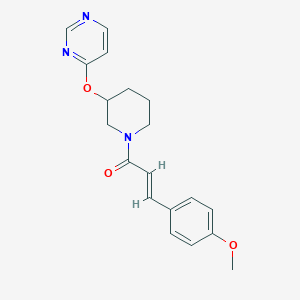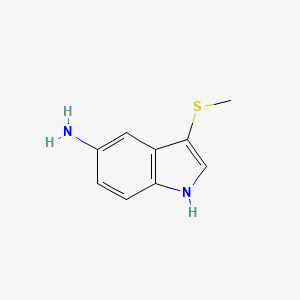
4-Hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H5NO2 . It is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves coupling the corresponding 4-hydroxycinnamic acids with N, O -dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Biological Activities and Analytical Methods
4-Hydroxynonenal (HNE) and its derivatives are recognized for their biological significance, particularly as markers of oxidative stress and indicators of various physiological and pathological conditions. The compound 4-HNE has been observed to transition from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress, potentially involved in several diseases, including Alzheimer's. It has also been considered a growth-modulating factor and a signaling molecule. Novel analytical methods have developed, making HNE a clinically applicable marker of lipid peroxidation and a standardized parameter of food quality control (Žarković, 2003).
2. Role in Pathophysiology and Potential Therapeutic Applications
HNE and its derivatives play a crucial role in pathophysiological processes. Initially studied for its toxicity, HNE at certain concentrations is known to inhibit several enzymatic activities. Interestingly, at lower concentrations, it displays numerous activities concerning cell multiplication and differentiation. As a result, HNE is involved in various signaling activities in normal cells, including the stimulation of neutrophil chemotaxis and activation of plasmamembrane adenylate kinase. It also has implications in the block of oncogene expression, effects on cyclins, and activity of transcription factors. The ability of HNE to modulate several major pathways of cell signaling and gene expression supports its involvement in inflammation-related events and regulation of cell proliferation and death, indicating its potential in diagnosing, preventing, and treating various diseases (Dianzani, 2003).
3. Interactions with Proteins and Cell Membranes
HNE and related aldehydes from lipid peroxidation interact with proteins, forming covalent adducts or modulating their expression and activity. These interactions are particularly relevant in membrane proteins under physiological and pathological conditions. HNE participates in controlling biological processes such as signal transduction, cell proliferation, and differentiation. The interaction of HNE with membrane proteins can lead to the formation of amyloid-like networks on the biomimetic membrane, potentially affecting mitochondrial organization both at the membrane and in the intermembrane space (Pizzimenti et al., 2013; Maniti et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSYYLXHFGFPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)


![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)
![N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649162.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)



